4-Amino-6-phenylpteridine-7-carboxamide

Catalog No.
S16021492
CAS No.
848310-83-8
M.F
C13H10N6O
M. Wt
266.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-phenylpteridine-7-carboxamide

CAS Number

848310-83-8

Product Name

4-Amino-6-phenylpteridine-7-carboxamide

IUPAC Name

4-amino-6-phenylpteridine-7-carboxamide

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

InChI

InChI=1S/C13H10N6O/c14-11-10-13(17-6-16-11)19-9(12(15)20)8(18-10)7-4-2-1-3-5-7/h1-6H,(H2,15,20)(H2,14,16,17,19)

InChI Key

GKOPVDQJIRJMFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N=C2C(=O)N)N

4-Amino-6-phenylpteridine-7-carboxamide is a heterocyclic compound belonging to the pteridine family. Its structure features a pteridine ring system with an amino group at the 4-position, a phenyl group at the 6-position, and a carboxamide substituent at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical of pteridine derivatives. One notable reaction involves its interaction with 5-nitroso-2-phenylpyrimidine-4,6-diamine, leading to the formation of 6-benzoyl-2-phenylpteridine-4,7-diamine under specific conditions . The reactivity of this compound can be attributed to the presence of both amino and carboxamide functional groups, which can undergo nucleophilic substitution and condensation reactions.

The biological activity of 4-amino-6-phenylpteridine-7-carboxamide has been explored in several studies. It exhibits weak diuretic properties, functioning as a potassium-sparing agent that inhibits sodium reuptake in renal tissues . Additionally, pteridine derivatives are known for their roles in various biochemical pathways, including those related to neurotransmitter synthesis and cellular signaling .

Several synthetic routes have been developed for the preparation of 4-amino-6-phenylpteridine-7-carboxamide. Common methods include:

  • Condensation Reactions: This involves the condensation of appropriate anilines with pteridine derivatives under acidic or basic conditions.
  • Functional Group Modification: Starting from simpler pteridine compounds, functional groups can be introduced through selective reactions such as acylation or amination.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity.

4-Amino-6-phenylpteridine-7-carboxamide has potential applications in pharmacology and medicinal chemistry. Its diuretic properties make it a candidate for developing treatments for hypertension and edema. Furthermore, its structural features suggest possible roles in enzyme inhibition and as a scaffold for designing novel therapeutic agents targeting various diseases.

Interaction studies have shown that 4-amino-6-phenylpteridine-7-carboxamide can interact with various biological targets, potentially influencing metabolic pathways. For instance, its ability to act as an inhibitor of certain enzymes involved in nucleotide metabolism has been noted, which may contribute to its pharmacological effects . Additionally, studies on its binding affinity with specific receptors could provide insights into its mechanism of action.

Several compounds share structural similarities with 4-amino-6-phenylpteridine-7-carboxamide. Notable examples include:

  • 2,4,7-Triamino-6-phenylpteridine: A derivative known for its diuretic activity.
  • Pterin: A naturally occurring compound involved in various biological processes.
  • Aminopterin: A potent antifolate drug used in cancer therapy.

Comparison Table

Compound NameStructure FeaturesBiological Activity
4-Amino-6-phenylpteridine-7-carboxamidePteridine ring, amino group at 4-positionWeak diuretic
2,4,7-Triamino-6-phenylpteridineTriamino substituents on pteridinePotent diuretic
PterinContains carbonyl groups; involved in folate metabolismEssential for enzyme function
AminopterinAmino-substituted pteridine; used in chemotherapyAntifolate activity

This comparison highlights the unique structural characteristics of 4-amino-6-phenylpteridine-7-carboxamide while illustrating its distinct biological properties relative to similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

266.09160896 g/mol

Monoisotopic Mass

266.09160896 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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